molecular formula C21H21N5O2 B10942300 1-benzyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10942300
M. Wt: 375.4 g/mol
InChI Key: KUHHKVBSSFYUGA-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1-BENZYL-N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. The introduction of the benzyl and isoxazolyl groups is usually accomplished through substitution reactions, where the desired substituents are introduced using suitable reagents and catalysts. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-BENZYL-N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-BENZYL-N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including its ability to target specific molecular pathways involved in disease processes.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, while its anti-inflammatory activity may involve the modulation of signaling pathways involved in inflammation.

Comparison with Similar Compounds

1-BENZYL-N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure and may have similar biological activities.

    Isoxazole derivatives: These compounds contain the isoxazole ring and may exhibit similar biological properties.

    Benzyl-substituted compounds: These compounds contain the benzyl group and may have similar chemical reactivity and biological activities. The uniqueness of 1-BENZYL-N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

1-benzyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H21N5O2/c1-12-10-17(21(27)23-19-14(3)25-28-15(19)4)18-13(2)24-26(20(18)22-12)11-16-8-6-5-7-9-16/h5-10H,11H2,1-4H3,(H,23,27)

InChI Key

KUHHKVBSSFYUGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=C(ON=C4C)C

Origin of Product

United States

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